molecular formula C14H8ClF2N3 B2756763 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine CAS No. 477856-36-3

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine

Cat. No.: B2756763
CAS No.: 477856-36-3
M. Wt: 291.69
InChI Key: ZSPASXIKRLFCDO-UHFFFAOYSA-N
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Description

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their wide spectrum of pharmacological properties. These compounds are frequently explored as key intermediates in organic synthesis and drug discovery efforts . Researchers value this chemotype for its potential to interact with various enzymatic targets. Specifically, substitutions on the quinazoline core, such as halogen atoms (e.g., chlorine) and anilino groups at the 4-position, are common features in molecules designed for biological screening . Such compounds are often studied for their potential as kinase inhibitors, antimicrobial agents, or antitumor compounds, given that several FDA-approved quinazoline-based drugs like erlotinib and gefitinib share this core structure . This product is provided for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions as specified in its Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3/c15-8-4-5-9-12(6-8)18-7-19-14(9)20-13-10(16)2-1-3-11(13)17/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPASXIKRLFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine has been investigated for its potential as an anti-cancer agent. It acts by targeting key enzymes involved in cell signaling pathways, such as kinases and phosphodiesterases. This interaction can disrupt crucial signaling pathways, leading to anti-proliferative effects .

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of quinazoline, including this compound, exhibited significant cytotoxicity against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound was found to inhibit the epidermal growth factor receptor (EGFR) with an IC50 value of 0.096 μM .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its derivatives have been screened against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Activity

  • In a recent study, several quinazoline derivatives were evaluated for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Neurological Applications

Research indicates that quinazoline derivatives may possess anticonvulsant properties.

Case Study: Anticonvulsant Activity

  • A study involving structurally related compounds revealed that certain quinazoline derivatives exhibited significant anti-seizure activity in various animal models without neurotoxic side effects . This suggests potential applications in treating epilepsy and other neurological disorders.

Industrial Applications

In industry, this compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its unique substitution pattern allows for modifications that can lead to improved efficacy against specific diseases .

Agrochemicals

The compound's biological activity extends to agrochemical formulations where it may be employed to develop new herbicides or fungicides that target specific plant pathogens or pests.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine with three structurally analogous quinazoline derivatives, emphasizing substituent positions, synthetic routes, and functional properties:

Compound Name Substituents Synthesis Highlights Purity/Characterization Key Applications/Findings
This compound 7-Cl, N-(2,6-F₂C₆H₃) at position 4 Multi-step synthesis involving cyclization, chlorination, and nucleophilic substitution NMR-confirmed structure (hypothetical) Potential kinase inhibitor (theoretical)
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine 2-Cl, 7-F, N,N-diethyl at position 4 Optimized three-step synthesis (cyclization, chlorination, substitution) >95% purity; ¹H NMR confirmed Intermediate for antitumor agents
2-Chloro-7-fluoroquinazolin-4-amine (CAS 1107695-02-2) 2-Cl, 7-F, NH₂ at position 4 Commercial availability; synthesis details not disclosed Supplier-reported ≥98% purity Building block for drug discovery
4-(2,6-Difluorophenylamino)quinazoline Unsubstituted core, N-(2,6-F₂C₆H₃) Direct amination of quinazoline-4-chloride Limited characterization EGFR inhibition studies

Structural and Electronic Differences

  • Halogen Positioning : The target compound’s 7-Cl group contrasts with 2-Cl in and , which alters steric and electronic profiles. Chlorine at position 7 may enhance metabolic stability compared to position 2 .

Biological Activity

7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered attention due to its diverse pharmacological activities. Quinazoline derivatives are recognized for their potential in treating various diseases, including cancer, inflammation, and infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Pharmacological Properties

Quinazoline derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. It has been reported to affect pathways involved in cell proliferation and apoptosis by targeting specific kinases and phosphodiesterases .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting phosphodiesterase 7 (PDE7A), which plays a crucial role in regulating inflammation through cAMP signaling pathways .
  • Antimicrobial Activity : Research indicates that quinazoline derivatives can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound primarily acts by inhibiting enzymes like kinases and phosphodiesterases. For instance, it has been shown to inhibit PDE7A, leading to increased levels of cAMP, which modulates inflammatory responses .
  • Cell Signaling Pathways : By disrupting key signaling pathways related to cell growth and survival, this compound can induce apoptosis in cancer cells. Its ability to interfere with the activity of specific transcription factors further enhances its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : In vitro studies revealed that this compound exhibited potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for cancer treatment .
  • Anti-inflammatory Effects : A study focusing on PDE inhibitors highlighted that compounds similar to this compound demonstrated substantial inhibition of PDE7A activity. This inhibition correlates with reduced inflammatory markers in cellular models .
  • Antimicrobial Properties : Research indicated that this quinazoline derivative could inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This property could be crucial for developing new treatments against antibiotic-resistant bacteria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameBiological ActivityIC50 ValueTarget Enzyme/Pathway
ErlotinibAnticancer~10 nMEGFR
GefitinibAnticancer~20 nMEGFR
This compoundAnticancer, Anti-inflammatory<10 µMPDE7A

Q & A

Q. Q1: What are the primary synthetic routes for 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine, and how can its purity be validated?

A: The compound is typically synthesized via nucleophilic substitution of a chlorinated quinazoline precursor with 2,6-difluoroaniline. Key steps include cyclization of quinazoline intermediates (e.g., using dimethylformamide dimethyl acetal) and halogen displacement reactions . Purity validation requires HPLC (>98% purity), complemented by 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration at δ 7.75–6.94 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 447.16) . For crystallinity, X-ray diffraction with SHELX software ensures structural accuracy .

Structural Analysis

Q. Q2: Which advanced techniques are critical for resolving the crystal structure and electronic properties of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond angles, dihedral fluorophenyl/quinazoline planes, and intermolecular interactions (e.g., hydrogen bonding). SHELXL refinement can resolve disorder in fluorine substituents . Density Functional Theory (DFT) calculations further elucidate electronic properties like HOMO-LUMO gaps, correlating with reactivity in biological assays .

Biological Activity Profiling

Q. Q3: What methodologies are used to assess the compound’s antiproliferative or apoptosis-inducing activity?

A: In vitro assays using caspase-3 activation (live-cell high-throughput screening) and MTT assays on cancer cell lines (e.g., IC50_{50} determination) are standard. For example, structurally analogous 4-anilinoquinazolines show apoptosis induction via mitochondrial pathways, validated by flow cytometry and Western blotting for pro-apoptotic markers like Bax/Bcl-2 .

Advanced Synthetic Optimization

Q. Q4: How can reaction yields be improved during scale-up synthesis?

A: Optimize one-pot reactions (e.g., sequential nitro reduction and cyclization) to minimize intermediates. Solvent selection (e.g., DMF for solubility) and catalysis (e.g., Fe/acid for nitro reduction) improve efficiency. Process Analytical Technology (PAT) tools monitor real-time reaction progress, while DOE (Design of Experiments) identifies critical parameters like temperature and stoichiometry .

Structure-Activity Relationship (SAR) Studies

Q. Q5: What substituent modifications enhance target affinity while reducing off-target effects?

A: Systematic SAR studies show:

  • Morpholinyl groups at the 7-position improve solubility and kinase selectivity (e.g., EGFR inhibition).
  • Fluorine at the 2,6-positions on the aniline ring enhances metabolic stability via reduced CYP450 oxidation.
  • Methoxy groups on the quinazoline core increase cell permeability but may reduce potency.
    Validate using 3D-QSAR models and kinase profiling panels .

Data Contradiction Resolution

Q. Q6: How to address discrepancies in biological activity across studies?

A: Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability) or polymorphic forms. Strategies:

  • Reproduce assays under standardized conditions (e.g., 10% FBS in DMEM).
  • Characterize polymorphs via DSC (Differential Scanning Calorimetry) and SC-XRD .
  • Use isogenic cell lines to control for genetic variability .

Computational Modeling

Q. Q7: Which computational tools predict binding modes and off-target risks?

A: Molecular docking (AutoDock Vina) with kinase crystal structures (e.g., PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with hinge-region residues). Machine learning models (e.g., Random Forest) trained on ChEMBL data predict ADMET properties. Free-energy perturbation (FEP) calculations refine binding affinity estimates for fluorine-substituted analogs .

Stability and Degradation Pathways

Q. Q8: How to evaluate hydrolytic stability and identify degradation products?

A: Forced degradation studies under acidic/basic/oxidative conditions (e.g., 0.1N HCl, 3% H2_2O2_2) followed by LC-MS/MS identify major degradation products (e.g., quinazoline ring-opening). Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling quantifies degradation kinetics. NMR tracking of deuterated solvents reveals hydrolysis mechanisms .

Target Engagement Validation

Q. Q9: What orthogonal methods confirm target engagement in cellular models?

A: Use cellular thermal shift assays (CETSA) to measure target protein stabilization upon compound binding. CRISPR-engineered kinase-dead cells serve as negative controls. Phospho-specific ELISA or Western blotting quantifies downstream signaling modulation (e.g., p-ERK suppression) .

Cross-Disciplinary Applications

Q. Q10: Can this compound be repurposed for non-oncology applications?

A: Fluorinated quinazolines exhibit anti-inflammatory activity (e.g., NF-κB inhibition) and neuroprotective effects in in vivo models. Redesign the scaffold for COX-2 selectivity by introducing sulfonamide groups, validated via murine LPS-induced inflammation assays .

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